

Comprehensive Analytical Guide for Fenazaquin Monitoring in Environmental Samples

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Fenazaquin

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Introduction to Fenazaquin and Environmental Monitoring

Fenazaquin is a non-systemic acaricide widely used in agriculture to control mite infestations on various crops. As a quinazoline compound, it acts as an electron transport inhibitor, targeting complex I of the mitochondrial respiratory chain. The **uncontrolled application** of **fenazaquin** has raised environmental concerns due to its potential to accumulate in water and soil resources, necessitating robust monitoring methods for environmental samples. This guide consolidates current analytical methodologies for determining **fenazaquin** residues in water and soil matrices, providing researchers with validated protocols for environmental monitoring programs.

Analytical Techniques and Methodologies

Sample Preparation and Extraction

Effective analysis of **fenazaquin** requires specialized sample preparation to isolate the analyte from complex environmental matrices:

- **For Water Samples:** The **Quick Easy Cheap Efficient Rugged and Safe (QuEChERS)** method serves as an effective sample cleaning procedure. When combined with **switchable solvent liquid phase microextraction (SS-LPME)**, it provides a powerful preconcentration tool for ultratrace-level determination. The optimized SS-LPME conditions use 0.50 mL of switchable solvent, 1.5 mL of 1.0 M sodium hydroxide, and 15 seconds of vortexing [1].
- **For Soil Samples:** The procedure involves extracting 50g of soil sample with 200 mL of acetone and hexane (1:1 V/V) using horizontal shaking at 80 cycles per minute for two hours. The extracted samples are filtered through a glass funnel with glass wool, transferred to a separating funnel, and partitioned twice with 75 mL of ethyl acetate after dilution with 10% NaCl solution. The organic phase is then passed through anhydrous Na₂SO₄ and concentrated in a rotary evaporator [2].
- **Cleanup Procedure:** A glass column (60 cm × 22 mm diameter) is packed with activated charcoal and activated florisil (1:5 W/W). The column is pre-wetted with 10 mL of hexane before loading the concentrated extract. Elution is performed with 125 mL of hexane and ethyl acetate mixture (1:1 V/V), with the eluate concentrated on a vacuum evaporator and final volume made up to 5 mL in n-hexane [2].

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the primary technique for **fenazaquin** determination due to its high sensitivity and specificity:

- **Instrument Parameters:** A Varian 450 GC system equipped with a Thermionic Specific Detector (TSD) and CP-SIL 8 CB capillary column (25 m × 0.25 μm ID × 0.25 μm film thickness) provides excellent separation. The optimized temperature program starts at 170°C for 2 minutes, increases at 6°C/min to 230°C (held for 5 minutes), then at 10°C/min to 260°C (held for 5 minutes), and finally at 10°C/min to 270°C (held for 5 minutes). The injector and detector temperatures are maintained at 240°C and 250°C, respectively, with nitrogen as the carrier gas at 1 mL/min [2].
- **Advanced Techniques:** The combination of QuEChERS with SS-LPME followed by GC-MS analysis achieves approximately **800-fold enhancement** in detection power compared to direct GC-MS determination, enabling quantification at ultratrace levels [1].

Table 1: Optimized GC-MS Operating Conditions for **Fenazaquin** Analysis

Parameter	Specification	Application Note
Column	CP-SIL 8 CB, 25m × 0.25µm ID	Non-polar capillary column [2]
Injector Temperature	240°C	Cold injection possible with modified liners [2]
Detector Temperature	250°C	TSD (Ni63) requires optimal temperature for sensitivity [2]
Oven Program	170°C (2 min) → 230°C @6°C/min (5 min) → 260°C @10°C/min (5 min) → 270°C @10°C/min (5 min)	Effective separation from matrix interferences [2]
Carrier Gas	Nitrogen @ 1 mL/min	Helium alternative with flow rate adjustment [2]

Method Validation and Performance Data

Analytical Figures of Merit

Comprehensive method validation demonstrates the reliability of **fenazaquin** monitoring protocols:

- **Detection and Quantification Limits:** For water analysis using SS-LPME/GC-MS, the **limit of detection (LOD)** and **limit of quantification (LOQ)** are 0.05 ng/mL and 0.18 ng/mL, respectively. For direct GC-MS analysis of irrigation canal water and soil without preconcentration, the LOD, LOQ, and relative standard deviation (RSD) are 0.04 mg/L, 0.14 mg/L, and 10.2%, respectively [3] [1].
- **Soil Analysis Sensitivity:** The EPA method for **fenazaquin** in soil (MRID 47470013) reports a **limit of quantitation (LOQ) of 5 µg/kg** using GC/MS, providing sufficient sensitivity for environmental monitoring [4].

- **Recovery Efficiency:** The use of **matrix-matched calibration standards** significantly improves percent recoveries to nearly 100%, enhancing quantification accuracy in complex sample matrices. The classical recovery procedure without matrix matching yields satisfactory but less optimal results [3].

Table 2: Analytical Performance of **Fenazaquin** Determination Methods

Matrix	Sample Preparation	LOD	LOQ	Recovery	Reference
Water	SS-LPME/GC-MS	0.05 ng/mL	0.18 ng/mL	~100% (with matrix matching)	[1]
Irrigation Water	Direct GC-MS	0.04 mg/L	0.14 mg/L	~100% (with matrix matching)	[3]
Soil	GC/MS (EPA Method)	-	5 µg/kg	-	[4]
Apple Fruit	Acetone/Hexane Extraction, Column Cleanup	-	-	-	[2]

Quality Assurance Measures

- **Calibration Strategy:** **Matrix-matched calibration** is essential for accurate quantification, compensating for matrix effects that can suppress or enhance analytical signals. This approach is superior to classical recovery procedures for achieving nearly 100% recovery rates [3].
- **Extraction Efficiency:** For complex matrices like tomatoes, the QuEChERS method preceding SS-LPME effectively reduces matrix interference, enabling reliable determination at ultratrace levels [1].

Environmental Fate and Regulatory Considerations

Persistence in Environmental Matrices

Field studies provide critical data on **fenazaquin** behavior in environmental compartments:

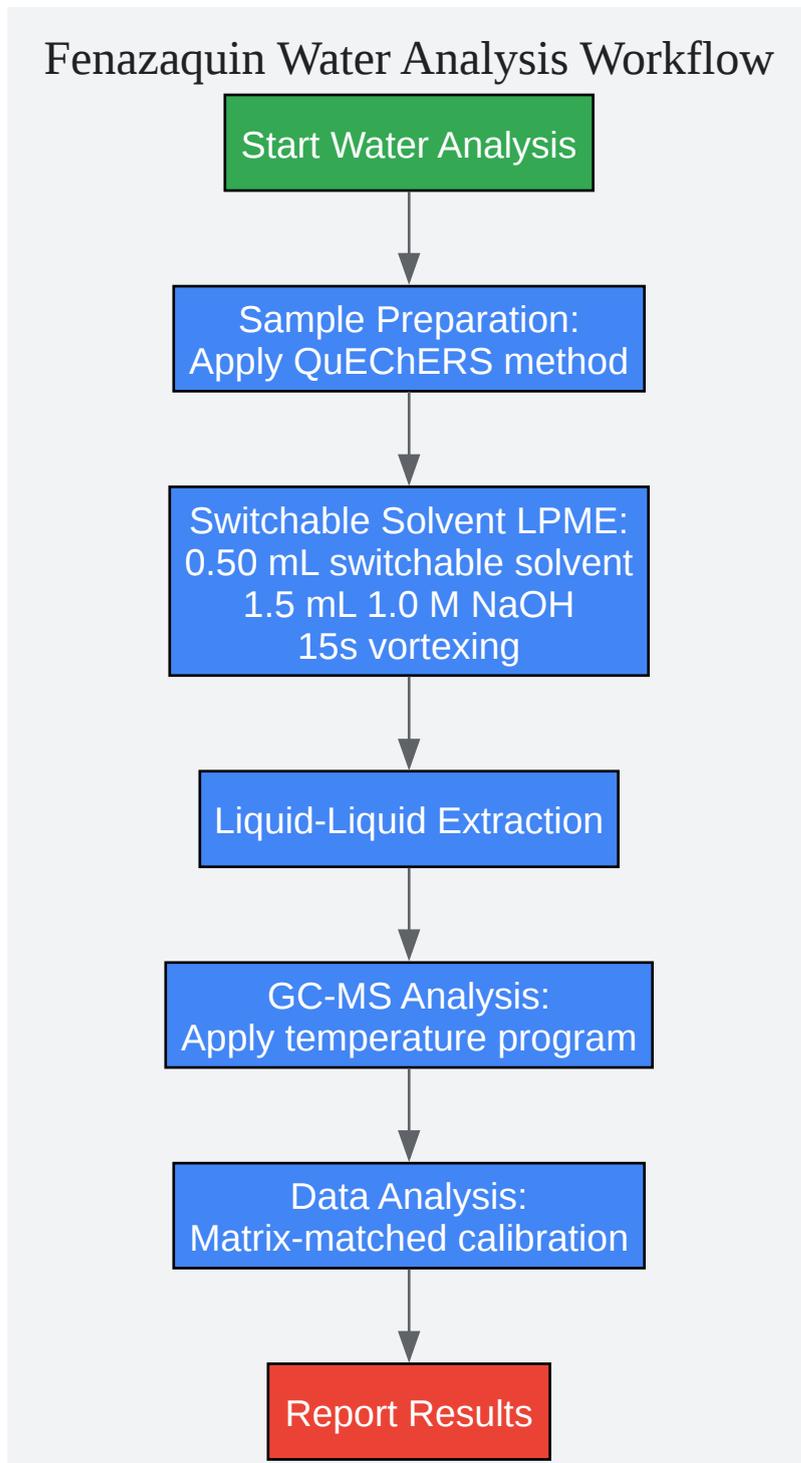
- **Dissipation Dynamics:** Research on apple orchards reveals that **fenazaquin** applied at recommended (0.004%) and double the recommended (0.008%) rates shows initial deposits of $3.18 \pm 0.03 \mu\text{g/g}$ and $6.98 \pm 0.08 \mu\text{g/g}$, respectively. The lower concentration dissipates by 96.91% within 20 days, becoming undetectable beyond this period, while the higher concentration persists up to 30 days with 95.84% dissipation [2] [5].
- **Half-Life Periods:** The progressive dissipation of **fenazaquin** follows first-order kinetics with half-lives of 3.62 and 4.12 days for the 0.004% and 0.008% application rates, respectively. This translates to recommended waiting periods of 18.55 and 30.49 days to reach tolerance limits [2].

Regulatory Framework

- **Maximum Residue Limits (MRLs):** Health Canada's Pest Management Regulatory Agency has established MRLs for **fenazaquin** ranging from 0.02 ppm for tree nuts to 30 ppm for hops, with intermediate levels for various fruits, vegetables, and tea [6].
- **Consumer Risk Assessment:** The acceptable daily intake (ADI) for **fenazaquin** is 0.005 mg/kg body weight per day, with an acute reference dose (ARfD) of 0.1 mg/kg body weight. The toxicologically relevant plant metabolite TBPE requires separate reference values with an ADI of 0.002 mg/kg bw per day and ARfD of 0.002 mg/kg bw [7].

Experimental Workflow Diagrams

Water Sample Analysis Workflow



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Figure 1: Complete analytical workflow for determining **fenazaquin** in water samples, incorporating QuEChERS and SS-LPME sample preparation techniques.

Soil Sample Analysis Workflow

Fenazaquin Soil Analysis Workflow

Start Soil Analysis

Homogenize 50g Soil Sample

Extract with 200mL
Acetone:Hexane (1:1)
Shake 2 hours @ 80 rpm

Filter through Glass Wool

Liquid-Liquid Partitioning
with Ethyl Acetate

Column Cleanup:
Charcoal:Florisil (1:5)

Concentrate in
Rotary Evaporator

GC-MS Analysis

Report Results

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Figure 2: Comprehensive workflow for **fenazaquin** determination in soil samples, including extraction, cleanup, and instrumental analysis steps.

Conclusion

The monitoring of **fenazaquin** in environmental samples requires sophisticated analytical approaches to achieve the necessary sensitivity and specificity. The combination of **efficient sample preparation** techniques like QuEChERS and SS-LPME with **GC-MS analysis** provides robust methods for determining **fenazaquin** residues at trace levels in both water and soil matrices. The validation data presented demonstrates that these methods meet rigorous analytical standards, while the environmental persistence information offers context for interpreting monitoring results. As regulatory frameworks continue to evolve with ongoing risk assessments, these protocols will support researchers in generating reliable data for environmental protection and food safety initiatives.

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